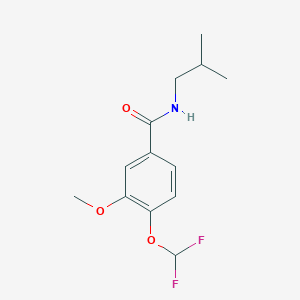![molecular formula C16H15F2NO3S B4377650 4-(difluoromethoxy)-3-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B4377650.png)
4-(difluoromethoxy)-3-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
Overview
Description
4-(Difluoromethoxy)-3-methoxy-N-[2-(methylthio)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of difluoromethoxy and methoxy groups, along with a methylthio phenyl moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(difluoromethoxy)-3-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the difluoromethoxy intermediate: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent under controlled conditions.
Methoxylation: The intermediate is then subjected to methoxylation using a methoxy group donor, such as dimethyl sulfate or methanol, in the presence of a base.
Coupling with the methylthio phenyl derivative: The final step involves coupling the difluoromethoxy-methoxy intermediate with a methylthio phenyl derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
4-(Difluoromethoxy)-3-methoxy-N-[2-(methylthio)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxy-N-[2-(methylthio)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(Difluoromethoxy)-3-methoxy-N-[2-(methylthio)phenyl]benzamide can be compared with similar compounds such as:
4-(Difluoromethoxy)phenyl isothiocyanate: This compound shares the difluoromethoxy group but has an isothiocyanate moiety instead of the benzamide structure.
2-(Difluoromethoxy)phenyl isocyanate: Similar in structure but with an isocyanate group, this compound is used in different chemical reactions and applications.
The uniqueness of 4-(difluoromethoxy)-3-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c1-21-13-9-10(7-8-12(13)22-16(17)18)15(20)19-11-5-3-4-6-14(11)23-2/h3-9,16H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBASRFRNXPFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2SC)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-bromophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide](/img/structure/B4377577.png)
![N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4377594.png)

methanone](/img/structure/B4377605.png)





![4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B4377657.png)
![4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4377662.png)
![4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4377664.png)
![[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B4377672.png)

